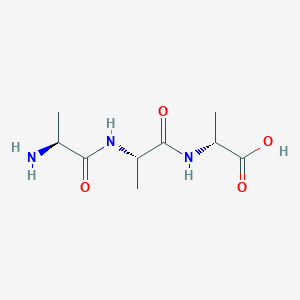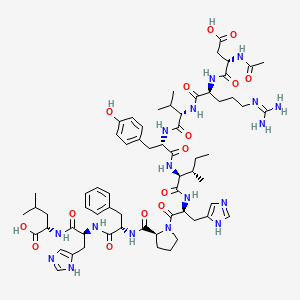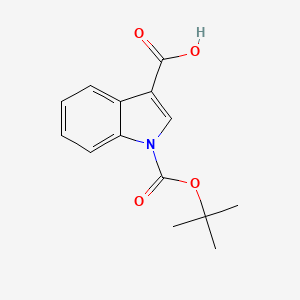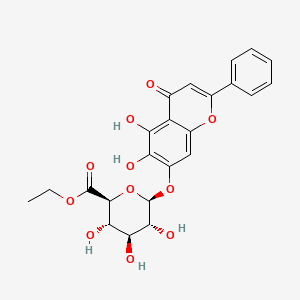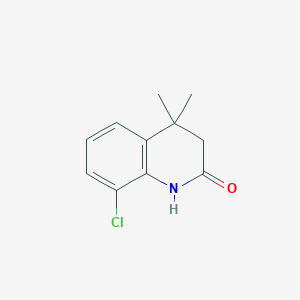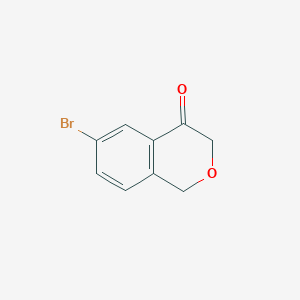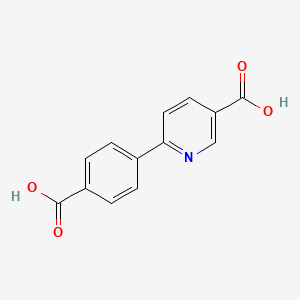
1,6-Phenazinediol
Vue d'ensemble
Description
1,6-Phenazinediol, a derivative of phenazine, is a compound that has been studied for its potential applications in various fields, including as a precursor for electrochemically generated bases and as a part of redox-responsive molecular switches. Phenazine derivatives are known for their planar molecular structures and their ability to participate in redox reactions, which can be exploited in the design of responsive materials and bioactive compounds .
Synthesis Analysis
The synthesis of this compound derivatives involves several steps, starting from readily available materials. For instance, 1,6-dihydroxyphenazine can react with diiodoalkanes to form chiral phenazinophanes with ether-linked bridges. Additionally, substituted 1,6-diaminophenazines can be prepared through palladium-mediated amination and subsequent acylation and reduction steps. These synthetic routes allow for the creation of a variety of phenazine derivatives with potential applications in electrochemistry and materials science .
Molecular Structure Analysis
The molecular structure of phenazine derivatives, such as 1,6-dimethoxy phenazine, has been determined using X-ray crystallography. These molecules are characterized by their planarity, with the exception of substituent groups like methyl, which may protrude slightly from the plane. The phenazine core typically exhibits normal bond distances and angles, and the molecules tend to stack parallel to each other in the solid state, which can affect their physical properties and interactions .
Chemical Reactions Analysis
Phenazine derivatives undergo various chemical reactions that are central to their applications. For example, the redox properties of the phenazine core can be harnessed to create molecular switches that change conformation upon reduction or oxidation. This redox-responsive behavior is due to the transformation of the phenazine core from a hydrogen bond acceptor to a donor, which can induce significant conformational changes in the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the planarity of the phenazine core and its stacking behavior can affect the compound's solid-state properties. The redox activity of the phenazine core also imparts unique electrochemical properties, which can be utilized in the design of responsive materials and sensors. Furthermore, modifications to the phenazine core, such as the introduction of carboxylic acid derivatives, can lead to compounds with significant bioactivity, including fungicidal properties .
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Properties
1,6-Phenazinediol has been isolated from marine actinomycetes, exhibiting weak anti-mycobacterial activity. This suggests its potential use in developing antibacterial agents (Lu et al., 2013). Moreover, its derivatives like geranylphenazinediol, produced by Streptomyces species, have shown weak antibacterial activity, indicating the relevance of this compound derivatives in antimicrobial research (Ohlendorf et al., 2012).
Chemical Synthesis and Molecular Applications
This compound has been synthesized for applications as precursors to electrochemically generated bases. This synthetic approach is significant for creating novel molecular structures with potential applications in various scientific fields (Alonso et al., 2005). Another study introduces this compound derivatives as redox-responsive molecular switches, hinting at their use in developing advanced materials and molecular electronics (Yin et al., 2019).
Biochemical Roles and Biotechnological Applications
The compound plays a role in phenazine biosynthesis, a crucial process in bacterial metabolism and potentially in biotechnological applications (Ahuja et al., 2008). Additionally, izumiphenazines derived from Streptomyces sp. IFM 11204, related to this compound, have shown potential in overcoming cancer cell resistance, suggesting a role in cancer research (Abdelfattah et al., 2010).
Cancer Research
A comprehensive review on phenazines, including this compound, has discussed their potential anti-cancer activities. This highlights the importance of such compounds in developing new therapeutic agents against cancer (Cimmino et al., 2012).
Environmental and Ecological Impact
This compound derivatives are involved in bacterial interactions and influence ecological processes. Their role in bacterial metabolism and survival, as well as their impact on the environment, is a subject of ongoing research, providing insights into microbial ecology and potential environmental applications (Pierson & Pierson, 2010).
Mécanisme D'action
Target of Action
1,6-Phenazinediol, also known as phenazine-1,6-diol, is a nitrogen-containing colored aromatic secondary metabolite . It is produced by many bacterial species and excreted into the environment Phenazines, in general, act as broad-specificity antibiotics and as virulence as well as survival factors in infectious disease .
Mode of Action
The mode of action of this compound is generally a consequence of its redox activity This means it can accept or donate electrons during chemical reactions, thereby influencing the biochemical processes within the target organisms
Biochemical Pathways
The biosynthesis of this compound involves several enzymes such as PhzE, PhzD, PhzF, PhzB, and PhzG . These enzymes convert chorismic acid via 2-amino-2-desoxyisochorismic acid (ADIC), trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC), hexahydro-phenazine-1,6-dicarboxylate (HHPDC), and tetrahydro-phenazine-1-carboxylate (THPCA) to phenazine-1,6-dicarboxylic acid (PDC) and phenazine-1-carboxylic acid (PCA) . PDC and PCA then act as “core” phenazines that strain-specific enzymes convert to the over 150 phenazine derivatives that have been isolated from natural sources until today .
Result of Action
Phenazines, in general, have been shown to possess anti-microbial and cytotoxic activities . They are particularly potent against various bacterial and fungal species, as well as certain mammalian cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of phenazines is a characteristic of certain bacterial species, which can be found in both terrestrial and marine environments . The specific environmental conditions, such as temperature, pH, and presence of other organisms, can potentially influence the production, action, efficacy, and stability of this compound.
Safety and Hazards
Orientations Futures
Phenazines, including 1,6-Phenazinediol, have gained considerable attention over the past several years due to their versatile characteristics . They have numerous biological functions and are valuable starting materials for drug development in several therapeutic areas . Therefore, future research may focus on the production of this compound derivatives by genetically engineered strains .
Propriétés
IUPAC Name |
phenazine-1,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7/h1-6,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNFMAXWAPITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C3C=CC=C(C3=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988758 | |
| Record name | 6-Hydroxyphenazin-1(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69-48-7 | |
| Record name | 1,6-Dihydroxyphenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Phenazinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyphenazin-1(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-PHENAZINEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6E5Q50S4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



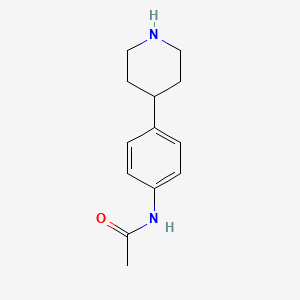
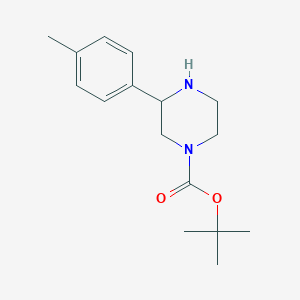
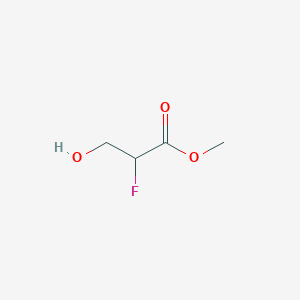
![5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine](/img/structure/B3029456.png)


